molecular formula C12H14N2O2 B4665155 3-(acetylamino)-N-cyclopropylbenzamide

3-(acetylamino)-N-cyclopropylbenzamide

Cat. No. B4665155
M. Wt: 218.25 g/mol
InChI Key: BYIIPDXFASCBFL-UHFFFAOYSA-N
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Description

“3-(acetylamino)-N-cyclopropylbenzamide” seems to be a complex organic compound. It likely contains an acetylamino group (-NHCOCH3) and a cyclopropyl group (a three-carbon ring), attached to a benzamide structure (a benzene ring attached to a CONH2 group) .


Synthesis Analysis

While specific synthesis methods for “3-(acetylamino)-N-cyclopropylbenzamide” were not found, similar compounds often involve reactions like acetylation, where an acetyl group is introduced into a molecule .


Molecular Structure Analysis

The molecular structure of “3-(acetylamino)-N-cyclopropylbenzamide” would likely involve a benzene ring (from the benzamide), an acetylamino group, and a cyclopropyl group .

Scientific Research Applications

Synthesis of Coumarin Derivatives

The compound “3-acetamido-N-cyclopropylbenzamide” can be used in the synthesis of coumarin derivatives . Coumarin derivatives have a myriad of applications in medical science, biomedical research, and many industrial branches . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV . They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase . Besides, they are attracting considerable attention of chemists due to their wide range of applications such as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .

2. Inhibition of KRas4B Oncoprotein Signaling Pathway Another potential application of “3-acetamido-N-cyclopropylbenzamide” is in the development of targeted therapies for pancreatic cancer . Compounds that can inhibit the K-Ras4B oncoprotein signaling pathway have been sought . In vitro evaluation of compounds showed significant specific effects on the cell viability of pancreatic cancer cells (and not on normal cells), thus inducing death by apoptosis and significantly inhibiting the activation of the pathways, signaling AKT and ERK .

Synthesis of Aromatic Poly(amides)

A new diamine, “3,5-diamino-N-cyclopropylbenzamide”, was synthesized by reacting 3,5-dinitrobenzoyl chloride with cyclopropylamine in anhydrous diethyl ether, followed by a reduction reaction using hydrogen gas, Pd/C as catalyst and absolute ethanol as solvent . This suggests that “3-acetamido-N-cyclopropylbenzamide” could potentially be used in the synthesis of aromatic poly(amides) .

Future Directions

While specific future directions for “3-(acetylamino)-N-cyclopropylbenzamide” are not available, similar compounds like chitin and chitosan have potential applications in various fields such as medicine, cosmetics, food and textile industries, agriculture, etc .

properties

IUPAC Name

3-acetamido-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8(15)13-11-4-2-3-9(7-11)12(16)14-10-5-6-10/h2-4,7,10H,5-6H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIIPDXFASCBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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